4-Cyclopropylbut-2-enoic acid
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Overview
Description
4-Cyclopropylbut-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbut-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
4-Cyclopropylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the butenoic acid chain.
Cyclopropylpropanoic acid: Similar but with a different carbon chain length.
Cyclopropylmethanoic acid: Similar but with a different functional group attached to the cyclopropyl ring.
Uniqueness
4-Cyclopropylbut-2-enoic acid is unique due to its specific combination of a cyclopropyl group and a butenoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(E)-4-cyclopropylbut-2-enoic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+ |
InChI Key |
DEMCQIBPEXLFFN-HNQUOIGGSA-N |
Isomeric SMILES |
C1CC1C/C=C/C(=O)O |
Canonical SMILES |
C1CC1CC=CC(=O)O |
Origin of Product |
United States |
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